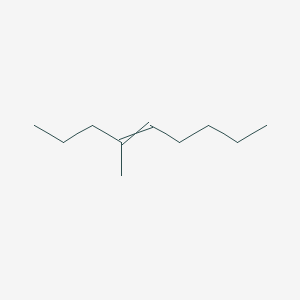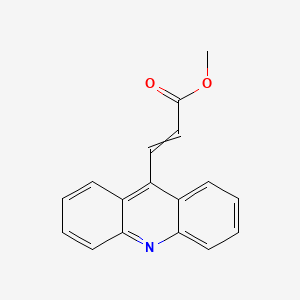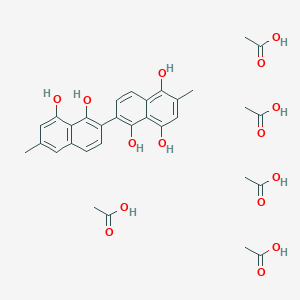![molecular formula C20H27NO2 B14360311 1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane CAS No. 90715-40-5](/img/structure/B14360311.png)
1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene moiety linked to an azepane ring through a butyl chain, which imparts specific chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenated compound to form the naphthalen-1-yloxy intermediate.
Butylation: The naphthalen-1-yloxy intermediate is then reacted with a butyl halide under basic conditions to form the butylated product.
Cyclization: The butylated product undergoes cyclization with an azepane precursor to form the final compound, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of naphthalen-1-yl ketones or oxides.
Reduction: Formation of naphthalen-1-yl alcohols.
Substitution: Formation of halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane involves its interaction with specific molecular targets and pathways. The naphthalene moiety can intercalate with DNA, affecting gene expression and cellular functions. The azepane ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-{4-[(Phenyl)oxy]butyl}-1-oxo-1lambda~5~-azepane
- 1-{4-[(Benzyl)oxy]butyl}-1-oxo-1lambda~5~-azepane
- 1-{4-[(Toluene)oxy]butyl}-1-oxo-1lambda~5~-azepane
Comparison: 1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties compared to its phenyl, benzyl, and toluene analogs. The naphthalene ring enhances the compound’s ability to interact with biological targets and provides additional stability and reactivity in chemical reactions.
Properties
CAS No. |
90715-40-5 |
|---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(4-naphthalen-1-yloxybutyl)-1-oxidoazepan-1-ium |
InChI |
InChI=1S/C20H27NO2/c22-21(14-5-1-2-6-15-21)16-7-8-17-23-20-13-9-11-18-10-3-4-12-19(18)20/h3-4,9-13H,1-2,5-8,14-17H2 |
InChI Key |
OWBGAKIIKIRKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC[N+](CC1)(CCCCOC2=CC=CC3=CC=CC=C32)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





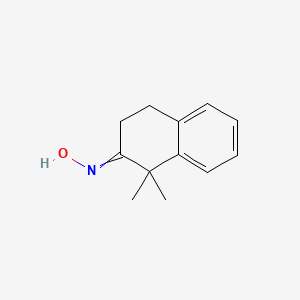
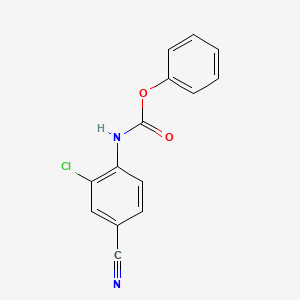
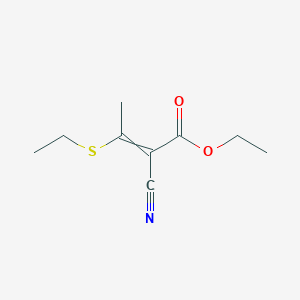
![S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14360269.png)
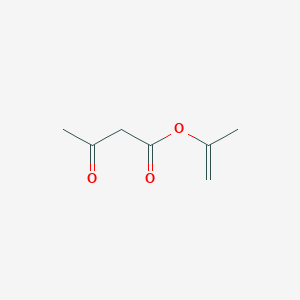
![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)


